

# Physical and chemical properties of [1,1'-Biphenyl]-2,3'-diyldimethanol

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## Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,3'-diyldimethanol

Cat. No.: B3247606

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## [1,1'-Biphenyl]-2,3'-diyldimethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**[1,1'-Biphenyl]-2,3'-diyldimethanol** is a biphenyl derivative characterized by two hydroxymethyl groups substituted on different phenyl rings. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure which can be tailored to interact with biological targets or to impart specific physical properties to materials. This document provides a summary of the available physical and chemical properties of **[1,1'-Biphenyl]-2,3'-diyldimethanol**.

It is important to note that while the biphenyl class of compounds is broadly studied for various biological activities, including as antibacterial agents and FtsZ inhibitors, specific biological data or involvement in signaling pathways for **[1,1'-Biphenyl]-2,3'-diyldimethanol** is not currently available in the public domain.<sup>[1]</sup> Consequently, a detailed discussion of its role in drug development or specific signaling cascades cannot be provided at this time.

### Core Physical and Chemical Properties

A summary of the key physical and chemical properties for **[1,1'-Biphenyl]-2,3'-diyldimethanol** is presented below. This data is a combination of experimental and predicted

values.

Property	Value	Source
CAS Number	1822846-27-4	MolWiki
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	MolWiki
Molecular Weight	214.26 g/mol	MolWiki
Melting Point	116.5-117.0 °C	Not specified
Boiling Point (Predicted)	405.9 ± 30.0 °C	Not specified
Density (Predicted)	1.174 ± 0.06 g/cm <sup>3</sup>	Not specified
IUPAC Name	[3-[2-(hydroxymethyl)phenyl]phenyl]methanol	MolWiki

## Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **[1,1'-Biphenyl]-2,3'-diyl dimethanol** are not readily available in the scientific literature. However, general synthetic strategies for biphenyl derivatives often employ cross-coupling reactions.

## General Synthesis Approach: Suzuki-Miyaura Coupling

A common method for the synthesis of unsymmetrical biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a hydroxymethyl-substituted phenylboronic acid with a hydroxymethyl-substituted aryl halide in the presence of a palladium catalyst and a base.

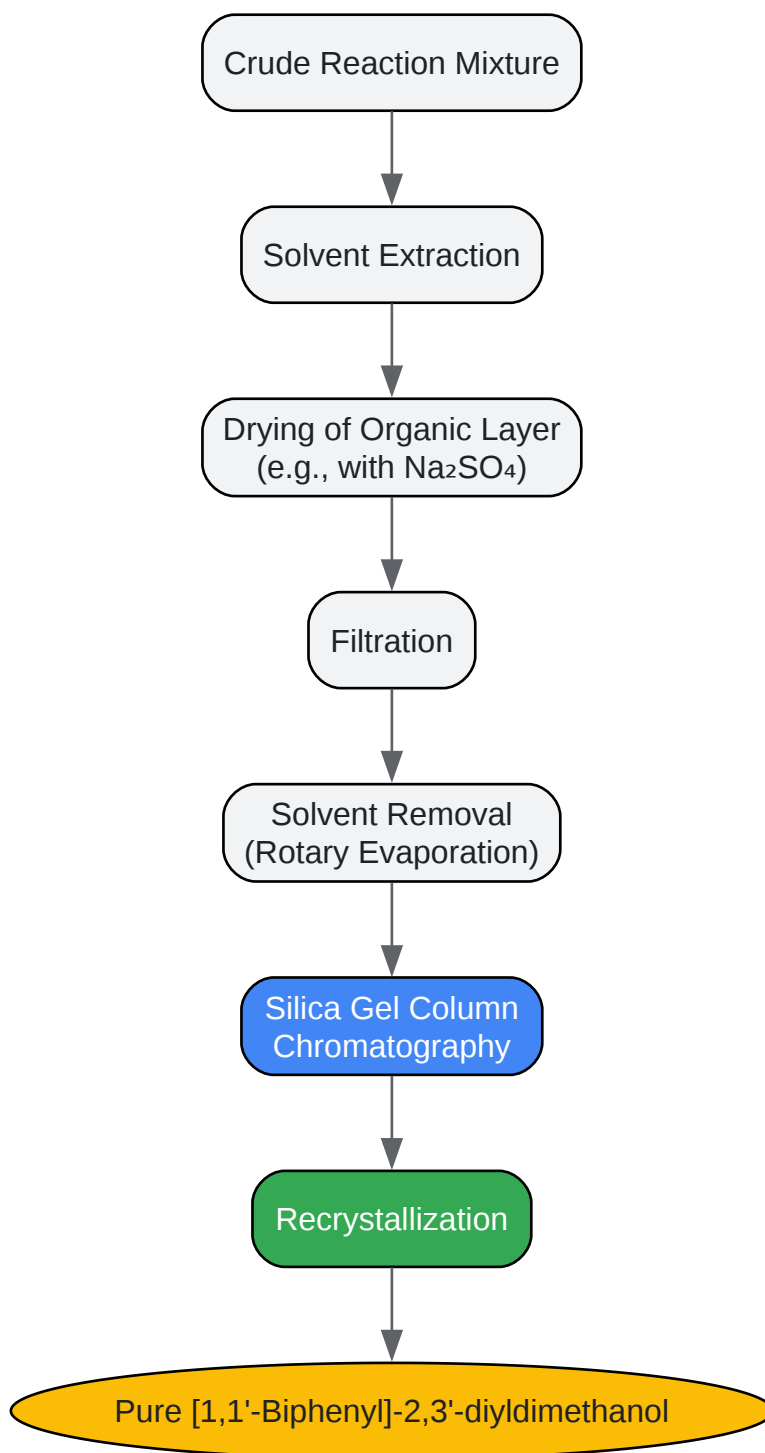
Logical Workflow for a Hypothetical Synthesis

Caption: Hypothetical Suzuki-Miyaura coupling for synthesis.

## Purification

For the purification of biphenyl derivatives, common laboratory techniques are employed.

## General Purification Workflow



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Caption: General purification steps for biphenyl compounds.

## Spectral Data

While a comprehensive set of spectral data is not publicly available, researchers synthesizing this compound would typically characterize it using the following methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be essential to confirm the structure, showing the characteristic aromatic and methylene proton signals.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the hydroxyl (-OH) functional groups.

## Biological Activity and Signaling Pathways

Extensive searches of scientific databases did not yield any specific studies on the biological activity or the modulation of signaling pathways by **[1,1'-Biphenyl]-2,3'-diyldimethanol**. The broader class of biphenyl derivatives has been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, it is not possible to extrapolate these general findings to this specific, unstudied isomer.

The lack of biological data means that no signaling pathway diagrams or detailed discussions on its mechanism of action can be provided. Further research would be required to elucidate any potential therapeutic applications or biological roles of **[1,1'-Biphenyl]-2,3'-diyldimethanol**.

## Conclusion

**[1,1'-Biphenyl]-2,3'-diyldimethanol** is a defined chemical entity with known basic physical and chemical identifiers. However, there is a significant lack of publicly available experimental data, detailed and validated synthesis and purification protocols, and, most notably, any information regarding its biological activity or mechanism of action. This compound represents an area where further research could yield new insights, particularly if it is synthesized and screened for various biological activities. For professionals in drug development, this compound is currently a chemical novelty with unknown potential.

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## References

- 1. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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